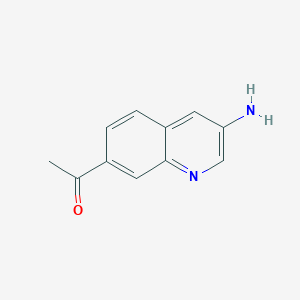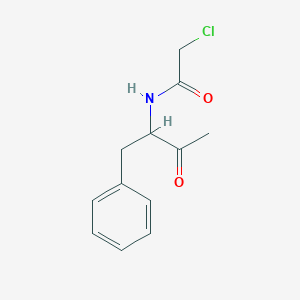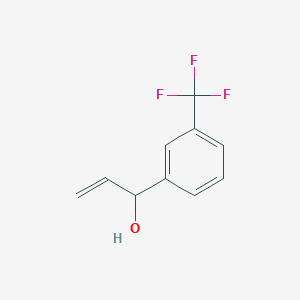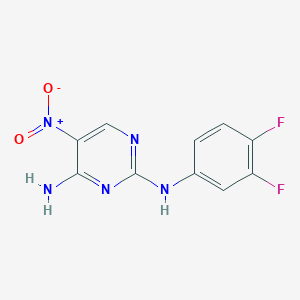
1-(3-Aminoquinolin-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminoquinolin-7-yl)ethanone is a chemical compound with the molecular formula C11H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Aplicaciones Científicas De Investigación
1-(3-Aminoquinolin-7-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
Safety and Hazards
The safety information for 1-(3-Aminoquinolin-7-yl)ethanone indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Direcciones Futuras
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Aminoquinolin-7-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-aminoquinoline with ethanoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Aminoquinolin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The amino group in this compound can participate in substitution reactions with electrophiles, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Comparación Con Compuestos Similares
1-(3-Aminoquinolin-7-yl)ethanone can be compared with other similar compounds, such as:
Quinoline: The parent compound, which has a simpler structure and different chemical properties.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, known for its antimicrobial and anticancer activities.
Quinolinyl-pyrazoles: Compounds that combine the quinoline and pyrazole moieties, exhibiting unique pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-(3-aminoquinolin-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUFVQZQJSYAFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)
![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)




![[5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2366719.png)
![2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2366722.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2366725.png)
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2366728.png)
![3-(2-Bromophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2366729.png)
